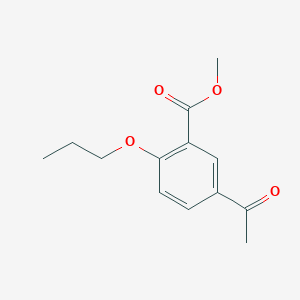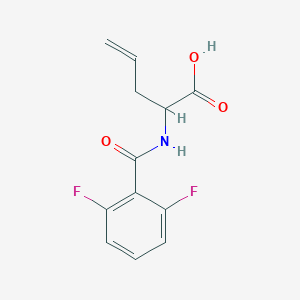
4-Methanesulfonyloxystyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonyloxystyrene is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 4-vinylphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the ester group.
Electrophiles: Such as halogens or acids, can add to the vinyl group.
Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.
Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.
Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.
Applications De Recherche Scientifique
4-Methanesulfonyloxystyrene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester group but with an ethyl substituent instead of a vinyl group.
Methanesulfonic acid phenyl ester: Similar ester group but with a phenyl substituent instead of a vinyl group.
4-Vinylphenol: Shares the vinyl group but lacks the methanesulfonic acid ester functionality.
Uniqueness
4-Methanesulfonyloxystyrene is unique due to the presence of both the methanesulfonic acid ester group and the vinyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H10O3S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(4-ethenylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3 |
Clé InChI |
ZQVIWBZMRVPFSP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Iodophenyl)amino]benzoic acid](/img/structure/B8428701.png)


![Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester](/img/structure/B8428718.png)
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)



![2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine](/img/structure/B8428746.png)



![(2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl](/img/structure/B8428776.png)

